[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride
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Overview
Description
4-(Trifluoromethyl)phenylhydrazine is an organic compound that participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . It may be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone . The compound “{[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride” has a CAS Number of 1242339-95-2 .
Molecular Structure Analysis
The InChI code for “{[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride” is 1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H . For 4-(Trifluoromethyl)phenylhydrazine, the InChI key is DBNLGTYGKCMLLR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
4-(Trifluoromethyl)phenylhydrazine has a boiling point of 118-122°C at 17 mmHg and a melting point of 63-65°C . It should be stored at 2-8°C . The molecular weight of “{[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride” is 263.09 .Scientific Research Applications
Structural and Reactivity Properties
- Molecular Modeling and Docking Studies : Hydrazine derivatives, including those with trifluoromethylphenyl groups, have been studied for their structural and reactivity properties. Molecular docking studies predict these derivatives to have higher antitumor activity compared to standard drugs like 5-fluorouracil/piperine. Molecular dynamics simulation further validates their stability and interaction with threonine tyrosine kinase proteins (Mary et al., 2021).
Synthesis and Chemical Reactions
- Synthesis and Reactions of Furo[3,2-b]pyrroles : Compounds similar to [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine, like methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate, have been synthesized, demonstrating various reactions to form N-substituted products, carbohydrazides, and other derivatives (Gajdoš et al., 2005).
Pharmacological Applications
- Anticancer Agents : Novel thiadiazoles and thiazoles incorporating pyrazole moiety, synthesized from hydrazonoyl halides, have shown promising anticancer activity, particularly against breast carcinoma cell line MCF-7. These findings indicate the potential pharmacological applications of hydrazine derivatives in cancer treatment (Gomha et al., 2014).
Heterocyclic Synthesis
- Heterocyclization of 3-Trifluoroacetyllactams : Research has been conducted on the heterocyclization of 3-trifluoroacetyllactams with hydrazines, leading to the formation of trifluoromethylpyrazoles and zwitterionic salts of pyrazoles, demonstrating the versatility of these compounds in creating heterocyclic structures (Bouillon et al., 1995).
Synthesis of Pyridine Derivatives
- Pyridine Carbonitriles : Synthesis of novel pyridine derivatives from reactions with hydrazine hydrate highlights the role of hydrazine compounds in creating diverse chemical structures (Al-Issa, 2012).
Triazine Synthesis
- Trifluoromethylated 1,2,3-Triketones : The reaction of trifluoromethylated 1,2,3-triketones with hydrazines to form 3-CF3-pyrazoles further demonstrates the applicability of these compounds in synthesizing complex chemical structures (Khudina et al., 2005).
Safety and Hazards
4-(Trifluoromethyl)phenylhydrazine has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information for “{[3-(trifluoromethyl)phenyl]methyl}hydrazine dihydrochloride” also includes the hazard statements H302, H315, H319, and H335 .
Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides, a group to which this compound belongs, are widely used in medicinal chemistry as precursors to pharmacologically important sulfonamides .
Mode of Action
It’s known that more stable sulfonyl fluorides are often the only option to synthesize the desired sulfonamides . They are less reactive, allowing them to have free aliphatic amino groups in their structure and can be used for the protecting-group free synthesis of sulfonamides .
Biochemical Pathways
It’s known that sulfonyl fluorides can covalently modify many protein residues but in a context-specific manner: serine, threonine, tyrosine, lysine, cysteine, and histidine . Thus, sulfonyl fluorides can be uniquely enlisted in chemical probes, covalent inhibitors, or various stages of translational workflow .
Result of Action
It’s known that the oxidation of n-nitrosamine species by cytochrome p450 leads to downstream production of carcinogenic diazonium salts that damage dna by alkylation of susceptible nucleobases .
Properties
IUPAC Name |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-5-2-3-6(13-12)4-7(5)8(9,10)11;;/h2-4,13H,12H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZYLRDWQZPJPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)C(F)(F)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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